1-Acetyl-5-mercaptoindoline
Description
1-Acetyl-5-mercaptoindoline is a derivative of indoline, a bicyclic heterocyclic compound comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The acetyl group at the 1-position and the mercapto (-SH) group at the 5-position distinguish this compound from other indoline derivatives.
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(5-sulfanyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H11NOS/c1-7(12)11-5-4-8-6-9(13)2-3-10(8)11/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
LUABAPHZFCMNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Mercapto vs. Methyl Substituents
- Mercapto Group (-SH): The thiol group in this compound enhances nucleophilic reactivity, enabling participation in disulfide bond formation or metal coordination. This contrasts with 5-Methylindoline, where the methyl group (C₉H₁₁N, CAS 65826-95-1) primarily influences lipophilicity and steric hindrance .
- Acetyl Group (1-Position): The acetyl group in this compound may improve metabolic stability compared to 1-Methylindoline-5-carbaldehyde (CAS 60082-02-2), where the aldehyde group (-CHO) is prone to oxidation .
Nitro and Carbonitrile Derivatives
- Nitro Group (-NO₂): 1-Methyl-5-nitroindoline (CAS 18711-25-6) exhibits electrophilic properties, making it a precursor for aromatic substitution reactions. However, the nitro group may reduce stability under reducing conditions compared to the mercapto group .
- Carbonitrile (-CN): 1-Acetylindole-5-carbonitrile (structure inferred from ) shares the acetyl group with the target compound but replaces -SH with -CN. The nitrile group’s strong electron-withdrawing nature may alter electronic distribution and reactivity.
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